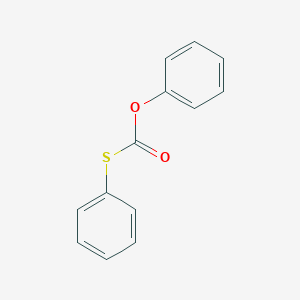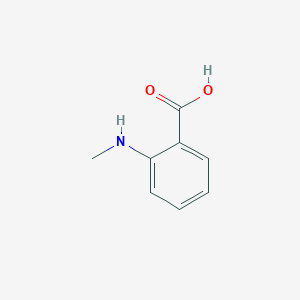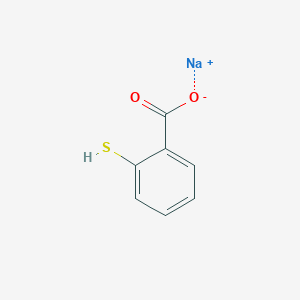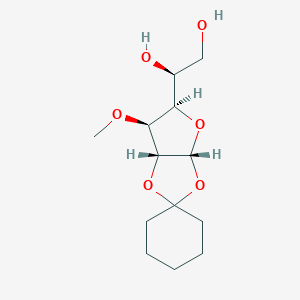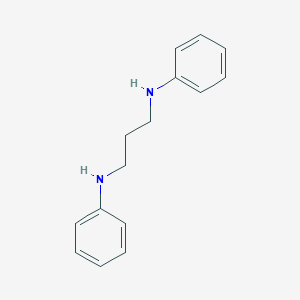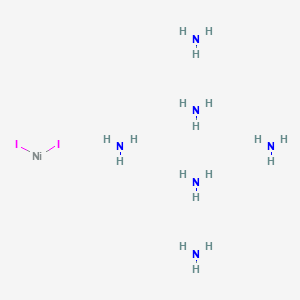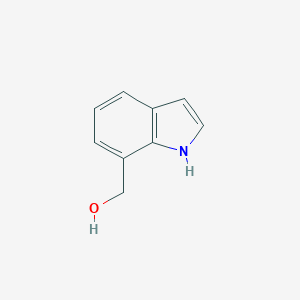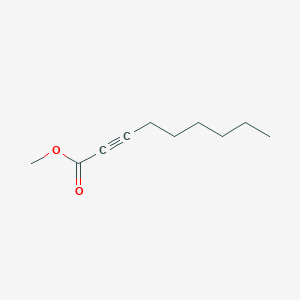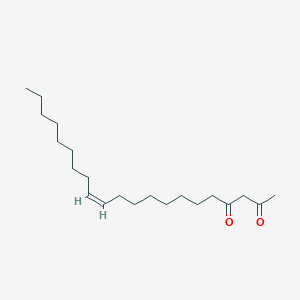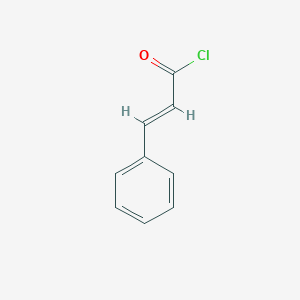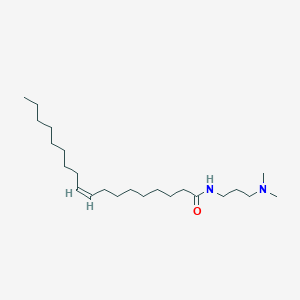
Oleamidopropil dimetilamina
Descripción general
Descripción
Oleamidopropyl dimethylamine is an organic compound commonly used in personal care products and cosmetics. It functions primarily as an antistatic agent and emulsifier, making it a valuable ingredient in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . This compound is derived from fatty acids, typically sourced from coconut oil or olive oil .
Aplicaciones Científicas De Investigación
Oleamidopropyl dimethylamine has a wide range of applications in scientific research and industry:
Biology: The compound’s antistatic and emulsifying properties make it useful in the formulation of biological reagents and buffers.
Medicine: It is incorporated into pharmaceutical formulations as an emulsifier and stabilizer.
Industry: Oleamidopropyl dimethylamine is used in personal care products, cleaning agents, textile processing, dyes, and inks. It improves the softness and gloss of hair and skin, enhances the cleaning effect of detergents, and stabilizes emulsions in various formulations.
Mecanismo De Acción
Target of Action
Oleamidopropyl dimethylamine primarily functions as an antistatic agent and emulsifier in cosmetic products . It is used in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . The compound’s primary targets are the hair and skin, where it helps to reduce static electricity and improve the texture and appearance of these tissues .
Mode of Action
As an antistatic agent, oleamidopropyl dimethylamine neutralizes the electrical charge on a surface, preventing static electricity. As an emulsifier, it helps to mix oil and water, improving the texture and consistency of cosmetic products . It can effectively remove grease and dirt and can form a stable emulsifying system during cleaning .
Biochemical Pathways
It is known that the compound is manufactured by the amidization of fatty acids with 3,3-dimethylaminopropylamine, most commonly under alkaline or acidic conditions .
Pharmacokinetics
Safety assessments indicate that the compound is safe as a cosmetic ingredient when formulated to be non-sensitizing .
Result of Action
Oleamidopropyl dimethylamine deeply moisturizes hair and skin, improving its softness and gloss, and reducing dryness and UV damage to hair and skin . In addition, it also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .
Action Environment
The efficacy and stability of oleamidopropyl dimethylamine can be influenced by various environmental factors. For instance, the pH of the product it is used in can affect its emulsifying and antistatic properties. Furthermore, the compound’s action may be influenced by the presence of other ingredients in the product, such as fragrances or preservatives .
Análisis Bioquímico
Biochemical Properties
Oleamidopropyl dimethylamine plays a significant role in biochemical reactions. It deeply moisturizes hair and skin, improving their softness and gloss, and reducing dryness and UV damage . It also has antistatic and antioxidant functions, which can effectively prevent the static electricity generation and oxidative damage of hair and skin .
Cellular Effects
The effects of Oleamidopropyl dimethylamine on various types of cells and cellular processes are primarily related to its moisturizing and antioxidant properties . By improving the hydration of skin cells, it can enhance cell function and potentially influence cell signaling pathways and gene expression related to skin health and hair growth .
Molecular Mechanism
Its moisturizing and antioxidant effects suggest that it may interact with biomolecules in the skin and hair, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Given its use in cosmetics, it is likely that it has a stable profile and does not degrade significantly over time .
Metabolic Pathways
Given its role as an antistatic agent and moisturizer, it may interact with enzymes or cofactors involved in skin and hair health .
Transport and Distribution
Given its use in cosmetics, it is likely that it is able to penetrate the skin and hair to exert its moisturizing and antistatic effects .
Subcellular Localization
Given its role in moisturizing the skin and hair, it is likely that it interacts with components of the cell membrane or other subcellular structures involved in maintaining hydration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oleamidopropyl dimethylamine is synthesized through the reaction of oleic acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically occurs under heating conditions, with temperatures ranging from 75°C to 175°C . The progress of the reaction is monitored using standard analytical tests until the desired specifications are met .
Industrial Production Methods: In industrial settings, the production of oleamidopropyl dimethylamine involves the use of refined coconut oil or olive oil as the fatty acid source. The fatty acids are reacted with DMAPA under controlled heating conditions to produce the final product . This process ensures the consistent quality and purity of the compound, making it suitable for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Oleamidopropyl dimethylamine primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles that react with the amine group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while oxidation reactions can produce oxidized derivatives of the compound .
Comparación Con Compuestos Similares
Cocamidopropyl betaine: Another surfactant commonly used in personal care products.
Stearamidopropyl dimethylamine: A related compound used in cosmetics, known for its conditioning properties.
Ricinoleamidopropyl dimethylamine lactate: Used in similar applications for its emulsifying and conditioning properties.
Uniqueness: Oleamidopropyl dimethylamine stands out due to its specific fatty acid source (oleic acid) and its unique balance of emulsifying and antistatic properties. This makes it particularly effective in formulations where both properties are desired, such as in hair care products to improve softness and reduce static .
Propiedades
IUPAC Name |
(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWYGNTYSWIDSW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873803 | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
109-28-4 | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminopropyl oleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleamidopropyl dimethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Dimethylamino)propyl]oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEAMIDOPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




